

Technical Guide: Spectroscopic Analysis of Brominated Indole Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromoindolin-4-ol**

Cat. No.: **B3196520**

[Get Quote](#)

Disclaimer: Spectroscopic data for the specific compound **6-Bromoindolin-4-ol** is not readily available in public databases. This guide has been created using 5-Bromo-1H-indole as a structurally related substitute to demonstrate the requested data presentation, experimental protocols, and visualization. All data presented below pertains to 5-Bromo-1H-indole.

Introduction

This document provides a comprehensive overview of the spectroscopic data for 5-Bromo-1H-indole, a key intermediate in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Bromo-1H-indole.

Table 1: ^1H NMR Data of 5-Bromo-1H-indole

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.10	br s	-	N-H
7.85	d	1.8	H-4
7.35	d	8.6	H-7
7.25	dd	8.6, 1.8	H-6
7.20	m	-	H-2
6.45	m	-	H-3

Solvent: CDCl_3

Table 2: ^{13}C NMR Data of 5-Bromo-1H-indole

Chemical Shift (δ) ppm	Assignment
134.8	C-7a
129.8	C-3a
125.2	C-2
124.5	C-6
121.8	C-4
112.8	C-7
112.0	C-5
102.5	C-3

Solvent: CDCl_3

Table 3: IR Absorption Data of 5-Bromo-1H-indole

Wavenumber (cm ⁻¹)	Assignment
3410	N-H stretch
3120 - 3000	C-H stretch (aromatic)
1580, 1470, 1450	C=C stretch (aromatic ring)
1340	C-N stretch
880, 790, 740	C-H bend (out-of-plane)
650	C-Br stretch

Sample preparation: KBr pellet

Table 4: Mass Spectrometry Data of 5-Bromo-1H-indole

m/z	Relative Intensity (%)	Assignment
197	98	[M+2] ⁺
195	100	[M] ⁺
116	55	[M - Br] ⁺
89	40	[M - Br - HCN] ⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

- Sample Preparation: Approximately 5-10 mg of the solid sample (5-Bromo-1H-indole) is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition: The spectrum is acquired at room temperature. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C . Chemical shifts are referenced to the solvent peak.

3.2 Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).
- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

3.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, such as a GC-MS system.
- Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph. The sample is heated to ensure vaporization in the ion source.
- Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 5-Bromo-1H-indole.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of Brominated Indole Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3196520#spectroscopic-data-nmr-ir-ms-of-6-bromoindolin-4-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com